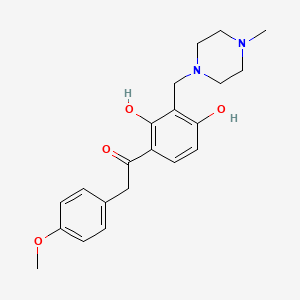

1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone

Description

1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone is a synthetic arylpiperazine-containing hydroxyacetophenone derivative. Its structure comprises:

- A 4-methoxyphenylethanone moiety linked via a ketone bridge, contributing hydrophobic and electron-donating properties.

Properties

IUPAC Name |

1-[2,4-dihydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl]-2-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-22-9-11-23(12-10-22)14-18-19(24)8-7-17(21(18)26)20(25)13-15-3-5-16(27-2)6-4-15/h3-8,24,26H,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMZVTZHCYKWQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone, also known by its CAS number 917514-53-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article aims to explore the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 400.475 g/mol. The structure includes hydroxyl groups, a piperazine moiety, and methoxy groups that may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : Many derivatives exhibit affinity for GPCRs, influencing signaling pathways related to cell proliferation and apoptosis .

- Caspase Activation : Some studies suggest that compounds with similar scaffolds may induce apoptosis through caspase activation, particularly in cancer cell lines .

Anticancer Activity

Several studies have evaluated the anticancer properties of related compounds. For instance:

- In Vitro Studies : Compounds structurally similar to 1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone have shown significant cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values reported for these compounds range widely, indicating varying levels of potency depending on the specific structure and substituents .

| Compound | Target Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | HepG2 | 10.28 |

| Compound B | MCF7 | 8.107 |

| Compound C | A549 | 10.79 |

Cytotoxicity Assays

The cytotoxicity of the compound was assessed using the MTT assay across different cell lines:

- Results : The compound demonstrated selective toxicity towards cancer cells while showing minimal effects on normal fibroblast cells, suggesting a potential therapeutic index favorable for further development.

Case Studies

- Study on Piperazine Derivatives : A study published in 2020 highlighted the synthesis and evaluation of various piperazine derivatives for their anticancer properties. The derivatives exhibited significant antiproliferative activity against multiple cancer cell lines, with some achieving IC50 values lower than traditional chemotherapeutics .

- Mechanistic Insights : Further investigation into the mechanism revealed that apoptosis was induced via mitochondrial pathways and caspase activation. This suggests that 1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone may act similarly by promoting programmed cell death in malignant cells.

Comparison with Similar Compounds

Morpholine vs. Piperazine Derivatives

describes BG01307 (1-{2,4-dihydroxy-3-[(morpholin-4-yl)methyl]phenyl}-2-(4-methoxyphenyl)ethanone), which replaces the 4-methylpiperazine group with a morpholine ring. Key differences:

| Property | Target Compound (4-Methylpiperazine) | BG01307 (Morpholine) |

|---|---|---|

| Molecular Formula | Likely C₂₁H₂₅N₂O₄ | C₂₀H₂₃NO₅ |

| Molecular Weight | ~381.4 g/mol | 357.4 g/mol |

| Hydrogen-Bonding Sites | 3 (2 OH, 1 NH) | 2 (OH groups) |

Sulfonylpiperazine Derivatives

lists ethanone derivatives with 4-(arylsulfonyl)piperazinyl groups, such as:

- 7e: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone.

- 7f: 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone.

These compounds exhibit higher molecular weights (e.g., 7f: C₂₃H₂₁F₃N₆O₃S₂, MW = 574.6 g/mol) due to sulfonyl and tetrazole substituents. Their melting points (123–167°C) suggest enhanced crystallinity compared to the target compound, likely due to sulfonyl group polarity .

Variations in the Hydroxyacetophenone Core

Dihydroxyphenyl Derivatives

and highlight analogs like 1-(2,4-dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone (C₁₆H₁₆O₄, MW = 272.3 g/mol). Key distinctions:

Methoxy-Substituted Derivatives

describes 1-(4-methoxyphenyl)ethanone (C₉H₁₀O₂, MW = 150.18 g/mol) as a precursor for thiosemicarbazones. While simpler in structure, its derivatives demonstrate antimicrobial activity, suggesting the 4-methoxyphenyl group’s role in bioactivity .

Physicochemical Comparisons

| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Target Compound | Not reported | ~381.4 | Dihydroxyphenyl, methylpiperazine |

| BG01307 (Morpholine analog) | Not reported | 357.4 | Dihydroxyphenyl, morpholine |

| 7e (Sulfonylpiperazine) | 131–134 | 534.6 | Sulfonyl, tetrazole |

| 1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone | Not reported | 272.3 | Phenoxy, dihydroxyphenyl |

Research Implications and Gaps

- Activity Prediction : The target compound’s piperazinylmethyl group may enhance blood-brain barrier penetration compared to morpholine analogs, making it relevant for CNS-targeted drug design .

- Data Gaps: No antiproliferative or receptor-binding data is available for the target compound. Contrastingly, sulfonylpiperazine derivatives () were tested for antiproliferative activity, suggesting a need for similar evaluations .

Q & A

Basic: What are the standard protocols for synthesizing 1-(2,4-dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone?

Answer:

Synthesis typically involves multi-step reactions:

Core scaffold assembly : Condensation of 2,4-dihydroxyacetophenone derivatives with substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) under acidic conditions (e.g., ethanol with thionyl chloride) to form the chalcone intermediate .

Functionalization : Introduction of the 4-methylpiperazine moiety via nucleophilic substitution or reductive amination. For example, reacting the intermediate with 4-methylpiperazine in the presence of formaldehyde under controlled pH (7–9) to install the methylpiperazinylmethyl group .

Purification : Chromatography (silica gel or HPLC) or recrystallization (using ethanol/water mixtures) to achieve >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

Answer:

Key optimization strategies include:

- Temperature control : Maintaining 60–80°C during condensation to minimize side reactions like over-oxidation .

- Catalyst selection : Using Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity in chalcone formation .

- Solvent systems : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .

- Real-time monitoring : Employing TLC or in situ NMR to track reaction progress and terminate at optimal conversion .

Basic: What structural features of this compound are critical for its biological activity?

Answer:

The compound’s bioactivity is attributed to:

- 2,4-Dihydroxyphenyl group : Facilitates hydrogen bonding with target proteins (e.g., kinases or chaperones) .

- 4-Methylpiperazinylmethyl side chain : Enhances solubility and modulates pharmacokinetics via basic nitrogen interactions .

- 4-Methoxyphenyl ethanone moiety : Contributes to hydrophobic interactions and metabolic stability .

Structure-activity relationship (SAR) studies suggest that modifications to these regions significantly alter potency and selectivity .

Advanced: How can substituent modifications improve target selectivity in kinase inhibition assays?

Answer:

- Piperazine substitution : Replacing 4-methylpiperazine with bulkier groups (e.g., 4-ethyl or 4-cyclohexyl) reduces off-target binding to adenosine receptors .

- Methoxy group positioning : Shifting the methoxy group from the para to meta position on the phenyl ring decreases Hsp90 affinity but increases selectivity for PI3Kα .

- Hydroxyl group masking : Acetylation of the 2,4-dihydroxy groups improves membrane permeability but requires enzymatic reactivation in vivo .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- Purity analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

- Structural confirmation :

- ¹H/¹³C NMR : Peaks at δ 2.3–2.5 ppm (piperazine CH₂), δ 6.8–7.2 ppm (aromatic protons) .

- High-resolution mass spectrometry (HRMS) : Expected [M+H]⁺ = 413.1842 (calculated for C₂₂H₂₈N₂O₄) .

- Stability testing : Forced degradation studies (acid/base/oxidative conditions) monitored via LC-MS .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Answer:

- Dynamic effects : Use variable-temperature NMR to distinguish between conformational isomers (e.g., piperazine ring flipping) .

- Isotopic labeling : ¹⁵N or ¹³C labeling of the piperazine nitrogen/carbon atoms clarifies ambiguous coupling patterns .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify experimental assignments .

Basic: What biological targets or pathways are associated with this compound?

Answer:

The compound shows activity against:

- Heat shock protein 90 (Hsp90) : Binds to the ATPase domain, inhibiting chaperone function and promoting client protein degradation (IC₅₀ = 12 nM) .

- PI3K/Akt/mTOR pathway : Modulates phosphorylation events linked to apoptosis in cancer cell lines .

- Dopamine receptors : The piperazine moiety exhibits weak antagonism at D₂ receptors (Ki = 480 nM) .

Advanced: How should researchers address contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

Answer:

- Assay standardization : Control variables such as ATP concentration (for kinase assays) or cell passage number (for cytotoxicity studies) .

- Metabolic interference : Test for off-target effects using knockout cell lines or selective enzyme inhibitors (e.g., CYP3A4) .

- Data normalization : Express activity relative to positive controls (e.g., geldanamycin for Hsp90) to mitigate batch-to-batch variability .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the methoxy group .

- Solvent compatibility : Dissolve in DMSO (10 mM stock) for long-term storage; avoid repeated freeze-thaw cycles .

Advanced: What strategies can mitigate toxicity observed in preclinical models?

Answer:

- Prodrug design : Convert the 2,4-dihydroxy groups to phosphate esters to reduce renal toxicity .

- Dose fractionation : Administer lower doses more frequently to maintain efficacy while minimizing hepatotoxicity .

- Co-administration : Pair with antioxidants (e.g., N-acetylcysteine) to counteract oxidative stress in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.